Dezapelisib

Content Navigation

Researchers requiring precise PI3Kδ inhibition without off-target PI3Kα/γ interference face limited options. Dezapelisib directly addresses this need:

- 932-fold selectivity over PI3Kα prevents metabolic toxicity in B-cell models.

- 74-fold selectivity over PI3Kγ decouples B-cell from T-cell/macrophage responses.

- Validated synergy with bendamustine in xenograft models.

- Reliable control for MIP-1β and TNF-β suppression assays.

For procurement managers: in-stock compound with batch consistency ensures reproducible preclinical results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

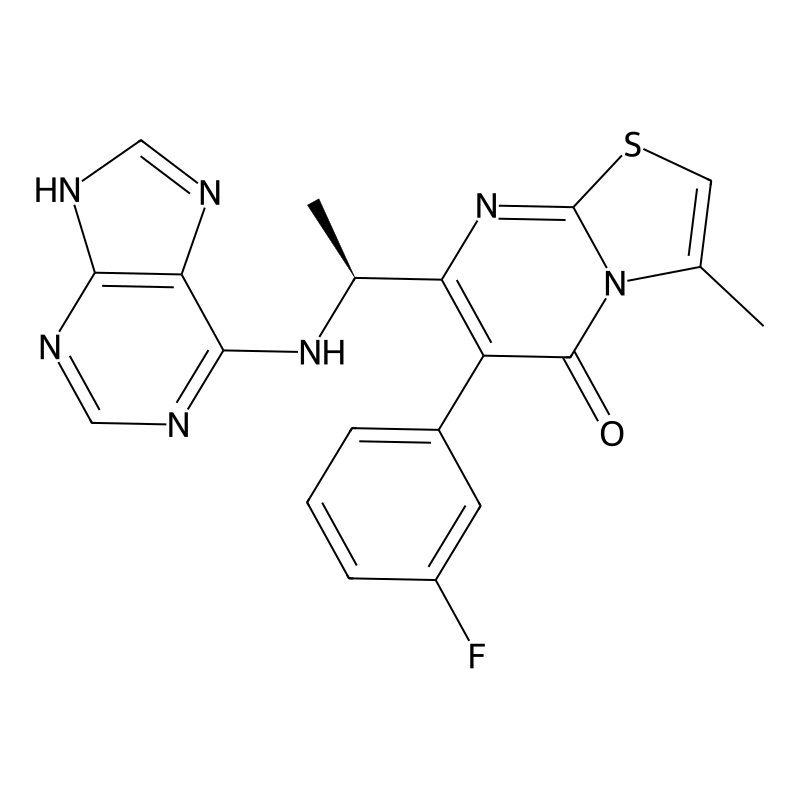

Dezapelisib, also known as INCB040093 (CAS: 1262440-25-4), is an orally bioavailable, highly selective small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. Structurally characterized by a purine motif and a thiazolopyrimidine core, it was developed to target PI3Kδ-mediated B-cell receptor signaling, which is critical for the proliferation and survival of malignant B cells. In procurement and laboratory contexts, Dezapelisib is primarily utilized as a precision chemical probe to study hematological malignancies, such as Hodgkin's and non-Hodgkin's lymphoma, without inducing the broad pan-PI3K off-target effects associated with earlier-generation inhibitors. Its established pharmacokinetic profile and compatibility with combination regimens make it a benchmark compound for downstream assay development and preclinical modeling [1].

Research Fit

PI3Kδ isoform-selective tool compound for pathway inhibition studies in B-cell research models.

Purine-based inhibitor scaffold; structurally distinct from pyrazolopyrimidine-core compounds such as parsaclisib.

Supports investigation of PI3Kδ-specific signaling, minimizing confounding from PI3Kα/β/γ or dual isoform inhibition.

Substituting Dezapelisib with first-in-class PI3Kδ inhibitors (like Idelalisib) or dual PI3Kδ/γ inhibitors (like Duvelisib) introduces significant confounding variables in targeted assays and preclinical models. While Idelalisib possesses higher absolute nanomolar potency, its lower relative selectivity against PI3Kα can trigger off-target metabolic toxicity, such as insulin signaling disruption, in complex cellular models. Similarly, utilizing a dual inhibitor like Duvelisib fails to decouple PI3Kδ-driven B-cell responses from PI3Kγ-driven T-cell and macrophage activity. For procurement professionals and assay developers, selecting the exact Dezapelisib compound is critical when the experimental design strictly requires isolating the PI3Kδ pathway within the tumor microenvironment without cross-isoform interference [1].

Substitution Risk

Multi-isoform inhibition (e.g., copanlisib) may obscure PI3Kδ-specific assay readouts and pathway dissection.

Additional PI3Kγ inhibition (e.g., duvelisib) can alter immune cell assay responses and confound PI3Kδ attribution.

Pyrazolopyrimidine inhibitors (e.g., parsaclisib) may exhibit different off-target kinase profiles despite shared PI3Kδ target.

PI3Kδ vs. PI3Kα Selectivity

In biochemical kinase inhibition assays, Dezapelisib demonstrates a PI3Kδ IC50 of 31 nM and a PI3Kα IC50 of 28,912 nM, yielding a 932-fold selectivity for the delta isoform over the alpha isoform. In contrast, the benchmark comparator Idelalisib exhibits a PI3Kδ IC50 of 2.5 nM and a PI3Kα IC50 of 820 nM, resulting in a narrower 328-fold selectivity window. This nearly 3-fold greater relative selectivity against PI3Kα ensures that Dezapelisib minimizes off-target metabolic pathway interference in cellular assays [1].

| Evidence Dimension | PI3Kα / PI3Kδ IC50 Selectivity Ratio |

| Target Compound Data | Dezapelisib: 932-fold selectivity (PI3Kα IC50 = 28,912 nM; PI3Kδ IC50 = 31 nM) |

| Comparator Or Baseline | Idelalisib: 328-fold selectivity (PI3Kα IC50 = 820 nM; PI3Kδ IC50 = 2.5 nM) |

| Quantified Difference | 2.8-fold greater relative selectivity against PI3Kα for Dezapelisib |

| Conditions | Biochemical kinase inhibition assay |

Prevents off-target PI3Kα inhibition, mitigating metabolic confounding factors like glucose dysregulation in B-cell specific assays.

Decoupling PI3Kδ from PI3Kγ

Dezapelisib maintains strict specificity for PI3Kδ over PI3Kγ, displaying a PI3Kγ IC50 of 2,297 nM (a 74-fold selectivity ratio). By comparison, the dual inhibitor Duvelisib is designed to target both isoforms, showing only a roughly 10-fold selectivity for PI3Kδ over PI3Kγ (PI3Kδ IC50 = 96 nM; PI3Kγ IC50 = 1028 nM). This pronounced difference allows Dezapelisib to be used as a precision tool to isolate B-cell specific mechanisms without inadvertently suppressing PI3Kγ-mediated T-cell and macrophage functions [REFS-1, REFS-2].

| Evidence Dimension | PI3Kγ / PI3Kδ IC50 Selectivity Ratio |

| Target Compound Data | Dezapelisib: 74-fold selectivity (PI3Kγ IC50 = 2,297 nM; PI3Kδ IC50 = 31 nM) |

| Comparator Or Baseline | Duvelisib: ~10-fold selectivity (PI3Kγ IC50 = 1028 nM; PI3Kδ IC50 = 96 nM) |

| Quantified Difference | >7-fold higher relative selectivity against PI3Kγ for Dezapelisib |

| Conditions | Biochemical kinase inhibition assay |

Crucial for researchers needing to isolate PI3Kδ-mediated B-cell signaling from PI3Kγ-mediated T-cell responses in co-culture models.

Combination Synergy in Xenografts

Dezapelisib exhibits excellent compatibility as a baseline compound in combination regimens. In the Pfeiffer cell xenograft model of non-Hodgkin's lymphoma, Dezapelisib not only demonstrates single-agent tumor growth inhibition but significantly potentiates the antitumor efficacy of the chemotherapeutic agent bendamustine compared to bendamustine monotherapy. This synergistic behavior, coupled with a favorable exposure profile in rats and dogs, establishes its processability and suitability for complex in vivo preclinical modeling [1].

| Evidence Dimension | Tumor Growth Inhibition (TGI) and Synergy |

| Target Compound Data | Dezapelisib + Bendamustine combination |

| Comparator Or Baseline | Bendamustine monotherapy baseline |

| Quantified Difference | Significant potentiation of antitumor growth effect over monotherapy |

| Conditions | Pfeiffer cell xenograft model of non-Hodgkin's lymphoma |

Validates Dezapelisib as a highly compatible baseline compound for designing combination therapy screening panels and evaluating synergistic mechanisms.

MIP-1β & TNF-β Inhibition

In B-cell line assays, Dezapelisib provides a reliable, quantifiable biomarker readout by potently inhibiting the production of macrophage-inflammatory protein-1β (MIP-1β) and tumor necrosis factor-β (TNF-β). Compared to untreated baselines, this targeted suppression confirms on-target PI3Kδ inhibition and its downstream effect on the tumor microenvironment. This predictable biochemical response makes Dezapelisib highly valuable for standardizing assay reproducibility in immunological and oncological research[1].

| Evidence Dimension | Cytokine production inhibition |

| Target Compound Data | Significant reduction in MIP-1β and TNF-β secretion |

| Comparator Or Baseline | Untreated B-cell line baseline |

| Quantified Difference | Quantifiable suppression of microenvironment cytokines |

| Conditions | In vitro B-cell line assays |

Provides a reliable, quantifiable biomarker readout for confirming on-target PI3Kδ inhibition, standardizing assay reproducibility in B-cell microenvironment studies.

B-Cell Malignancy Assay Standardization

Due to its 932-fold selectivity over PI3Kα, Dezapelisib is the preferred chemical probe for standardizing in vitro assays targeting Hodgkin's and non-Hodgkin's lymphoma B-cell lines without inducing metabolic toxicity [1].

Tumor Microenvironment Co-Cultures

Its 74-fold selectivity over PI3Kγ makes it ideal for co-culture experiments where researchers must isolate PI3Kδ-driven B-cell activity from PI3Kγ-driven T-cell and macrophage responses [1].

Combination Therapy Modeling

Proven synergy with chemotherapeutic agents like bendamustine makes Dezapelisib a highly suitable baseline compound for developing and testing novel combination regimens in xenograft models [1].

Cytokine Secretion Profiling

Its reliable inhibition of MIP-1β and TNF-β allows it to be used as a positive control in flow cytometry and ELISA assays designed to measure tumor microenvironment cytokine suppression [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types